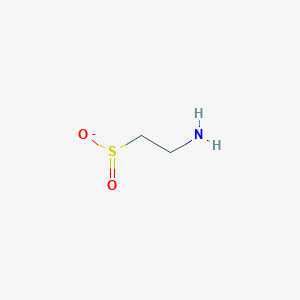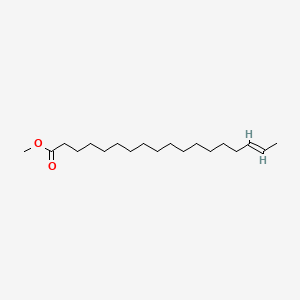
16-Octadecenoic acid, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-16-octadecenoic acid methyl ester is a fatty acid methyl ester obtained by formal condensation of the carboxy group of (16E)-octadec-16-enoic acid with methanol.
Applications De Recherche Scientifique
Industrial Applications
16-Octadecenoic acid, methyl ester, and its derivatives have significant industrial relevance, particularly in the field of green chemistry. It has been used in the metathesis of fatty acids to develop a range of organic intermediates for lubricants, plasticizers, cosmetics, and grease applications. Notably, the metathesis of 9,12-Octadecenoic acid methyl ester employing Grubb’s second-generation catalyst has yielded industrially important platform chemicals like 6-pentadecene and cyclic hydrocarbon cyclodecacyclododecene, alongside mono-esters with potential as synthetic organic intermediates (Vyshnavi et al., 2015).
Analytical and Separation Techniques
The compound is also critical in analytical chemistry, particularly in the separation and identification of complex mixtures. For instance, comprehensive two-dimensional gas chromatography (GCxGC) and silver ion high-performance liquid chromatography interfaced to atmospheric pressure photoionization (APPI) mass spectrometry have been employed for optimized separations of positional and geometrical octadecenoic fatty acid isomers. This methodology has been applied to the analysis of octadecenoic acid in milk and beef fat, showcasing its versatility in food chemistry and analysis (Villegas et al., 2010).
Biofuel Production
Significantly, 16-Octadecenoic acid, methyl ester, plays a role in biofuel production. Research has investigated the effects of varying the content of this compound in biofuel on the performance and emission of compression ignition engines. The findings provide insights into the potential of this compound in enhancing biofuel properties, which is crucial for the development of sustainable energy sources (Dinesha et al., 2018).
Chemical Synthesis and Biochemistry
The compound is also instrumental in the field of chemical synthesis and biochemistry. It has been used in the direct methylation of fatty amides to fatty acid methyl esters in feed and digesta samples, a process crucial for the analysis of total fatty acids in biological samples (Jenkins et al., 2001). Additionally, methyl esters derived from avocado seeds, including 16-Octadecenoic acid, methyl ester, have been studied for their potential in various applications, highlighting the compound's importance in natural product chemistry (Sumarni et al., 2020).
Propriétés
Nom du produit |
16-Octadecenoic acid, methyl ester |
|---|---|
Formule moléculaire |
C19H36O2 |
Poids moléculaire |
296.5 g/mol |
Nom IUPAC |
methyl (E)-octadec-16-enoate |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-4H,5-18H2,1-2H3/b4-3+ |
Clé InChI |
NJOFCKBMWIDUGP-ONEGZZNKSA-N |
SMILES isomérique |
C/C=C/CCCCCCCCCCCCCCC(=O)OC |
SMILES canonique |
CC=CCCCCCCCCCCCCCCC(=O)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(1-Formylpiperazin-4-yl)benzylidenyl]-2-indolinone](/img/structure/B1233638.png)

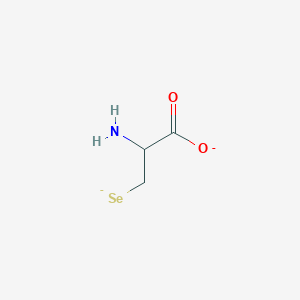

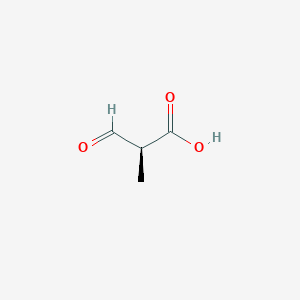


![N-[(E)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B1233650.png)
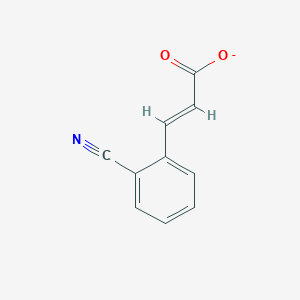
![2,3-Dimethoxy-[2-(4-Pyridinyl)-1-butenyl]phenol](/img/structure/B1233654.png)
![[(E)-[3-(diethylamino)-1-phenylpropylidene]amino] N-(4-methoxyphenyl)carbamate](/img/structure/B1233658.png)

